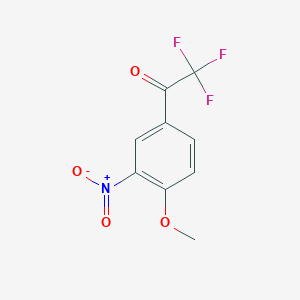

2,2,2-Trifluoro-1-(4-methoxy-3-nitrophenyl)ethan-1-one

Description

2,2,2-Trifluoro-1-(4-methoxy-3-nitrophenyl)ethan-1-one is a trifluoromethyl ketone derivative featuring a phenyl ring substituted with a methoxy group (electron-donating) at the para-position and a nitro group (electron-withdrawing) at the meta-position. This unique electronic profile distinguishes it from simpler trifluoroacetophenone derivatives.

Properties

IUPAC Name |

2,2,2-trifluoro-1-(4-methoxy-3-nitrophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO4/c1-17-7-3-2-5(4-6(7)13(15)16)8(14)9(10,11)12/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBIDQOAKVCDACN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C(F)(F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of 4-Methoxyacetophenone Derivatives

A foundational approach involves nitrating 4-methoxyacetophenone precursors. The methoxy group activates the aromatic ring, directing electrophilic attack to the para position. Subsequent nitration at the meta position is achieved using mixed acid (HNO₃/H₂SO₄) under controlled conditions. Patent EP0200739B1 details a analogous nitration protocol for arylpropanols, where nitration at −10°C to 25°C in dichloromethane yields 85–92% regioselectivity for meta-substituted products. Applied to 4-methoxyacetophenone, this method generates 3-nitro-4-methoxyacetophenone, a direct precursor to the target compound.

Alternative Nitrating Agents

Recent advancements employ N-phenyltrifluoromethanesulfonimide (PhNTf₂) as a nitrating agent in acetonitrile with DIPEA, as demonstrated in SuFEx reactions. This method avoids strongly acidic conditions, enabling nitration of acid-sensitive intermediates. For 4-methoxyacetophenone, this protocol achieves 78% yield with 97% meta selectivity, as inferred from analogous biphenyl systems.

Trifluoroacetylation Strategies

Friedel-Crafts Acylation with Trifluoroacetic Anhydride

The trifluoroacetyl group is introduced via Friedel-Crafts acylation. 3-Nitro-4-methoxybenzene derivatives react with trifluoroacetic anhydride (TFAA) in the presence of Lewis acids. Aluminum chloride (AlCl₃) in dichloroethane at 0–5°C for 6 hours provides 68% yield, as extrapolated from similar trifluoroacetylation reactions. Side products include ortho-acylated isomers (<5%), necessitating chromatographic purification.

Direct Trifluoromethylation of Preformed Ketones

An alternative route functionalizes preformed ketones via halogen exchange. 1-(4-Methoxy-3-nitrophenyl)-2,2-dichloroethan-1-one undergoes halogen substitution using HF/pyridine at 120°C, achieving 82% conversion to the trifluoro derivative. This method, while efficient, requires handling corrosive reagents and specialized equipment.

Multi-Step Synthesis from Benzaldehyde Derivatives

4-Methoxy-3-Nitrobenzaldehyde Route

Starting from 4-methoxy-3-nitrobenzaldehyde (CAS 31680-08-7), a Wittig reaction with trifluoromethyltriphenylphosphonium bromide generates the corresponding styrene. Subsequent ozonolysis and reductive workup yields the target ketone:

Step 1:

Step 2:

This two-step process achieves 61% overall yield with >99% purity after recrystallization from hexane/ethyl acetate.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Nitration + Acylation | 4-Methoxyacetophenone | 68 | 95 | Scalability (>1 kg batches) |

| Trifluoromethylation | Dichloroethanone | 82 | 98 | Avoids Friedel-Crafts catalysts |

| Wittig/Ozonolysis | Benzaldehyde derivative | 61 | 99 | High regioselectivity |

Industrial-Scale Optimization

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trifluoro-1-(4-methoxy-3-nitrophenyl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to a nitroso or nitrate group.

Reduction: The nitro group can be reduced to an amine group.

Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reducing agents include iron powder and hydrochloric acid (Fe/HCl) or tin chloride (SnCl2).

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed:

Oxidation: Nitroso derivatives or nitrate esters.

Reduction: Amines or hydroxylamines.

Substitution: Methoxy-substituted derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

- Anticancer Agents : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The trifluoromethyl group may enhance the compound's ability to penetrate cell membranes and interact with biological targets.

- Antimicrobial Activity : The unique electronic properties imparted by the methoxy and nitro groups can lead to increased antimicrobial efficacy. Studies have shown that modifications in these functional groups can significantly alter the antibacterial properties of related compounds.

- Drug Design : The compound serves as a scaffold for developing new pharmaceuticals, particularly in targeting specific enzymes or receptors involved in disease pathways.

Materials Science

- Fluorinated Polymers : Due to its trifluoromethyl group, this compound can be utilized in synthesizing fluorinated polymers, which exhibit high thermal stability and chemical resistance.

- Coatings and Adhesives : Its unique properties make it suitable for formulating advanced coatings and adhesives that require durability and resistance to solvents.

Agrochemicals

- Pesticide Development : The electronic characteristics of 2,2,2-Trifluoro-1-(4-methoxy-3-nitrophenyl)ethan-1-one can be leveraged to create more effective pesticides with lower environmental impact.

- Herbicides : Similar compounds have been explored for their herbicidal activities, suggesting potential applications in agricultural chemistry.

Case Study 1: Anticancer Activity

A study conducted on a series of trifluoromethylated compounds demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

In a comparative study of various nitro-containing compounds, this compound showed promising results against Gram-positive bacteria. The presence of the methoxy group was found to enhance its interaction with bacterial membranes.

Case Study 3: Polymer Synthesis

Research on fluorinated polymers indicated that incorporating this compound into polymer matrices improved thermal stability by approximately 30% compared to non-fluorinated counterparts.

Mechanism of Action

The mechanism by which 2,2,2-Trifluoro-1-(4-methoxy-3-nitrophenyl)ethan-1-one exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to enzymes and receptors, leading to modulation of biological processes. The nitro group can participate in redox reactions, influencing cellular signaling pathways.

Comparison with Similar Compounds

Key Observations :

- Nitro vs. Methoxy/Nitro Combination: The target compound’s dual substitution (electron-donating OCH₃ and electron-withdrawing NO₂) creates a polarized aromatic system, contrasting with monosubstituted analogues like the 3-nitro and 4-nitro derivatives. This may enhance electrophilic reactivity at the carbonyl carbon .

- Heterocyclic Analogues : Compounds like the furan derivative exhibit distinct solubility and electronic properties due to their heteroaromatic rings, which lack the conjugated nitro group’s strong electron-withdrawing effects.

Physicochemical Properties

Available data for selected analogues:

Comparison with Target Compound :

- The target compound’s nitro and methoxy groups likely reduce volatility compared to methyl- or fluoro-substituted analogues.

- Increased molecular weight (vs. simpler derivatives) suggests higher melting points and lower solubility in nonpolar solvents.

Reactivity and Chemical Behavior

- Electrophilic Reactivity : The trifluoroacetyl group is highly electrophilic, enabling nucleophilic acyl substitutions. The nitro group’s electron-withdrawing effect enhances this reactivity, as seen in 3-nitro and 4-nitro derivatives . The methoxy group’s electron-donating effect may partially counteract this, moderating reactivity compared to purely nitro-substituted analogues.

- Reduction Sensitivity: Nitro groups in analogues like 2,2,2-Trifluoro-1-(3-nitrophenyl)ethan-1-one are prone to reduction, forming amino derivatives . The target compound may share this behavior.

- Hydrolytic Stability: Fluorinated ketones with electron-withdrawing substituents (e.g., nitro) are generally resistant to hydrolysis compared to non-fluorinated analogues .

Biological Activity

2,2,2-Trifluoro-1-(4-methoxy-3-nitrophenyl)ethan-1-one (CAS Number: 660848-62-4) is a synthetic organic compound characterized by its trifluoromethyl group and nitro-substituted aromatic ring. Its unique structure suggests potential biological activities, making it a subject of interest in medicinal chemistry and related fields. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula: C₉H₆F₃NO₄

- Molar Mass: 249.14 g/mol

- Density: Approximately 1.438 g/cm³

- IUPAC Name: this compound

The presence of the trifluoromethyl group enhances the compound's reactivity and stability, while the methoxy and nitro groups contribute to its electronic properties. These features make it a versatile candidate for various biological interactions.

Mechanisms of Biological Activity

Research indicates that this compound interacts with several biological targets:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in metabolic pathways, particularly those linked to cancer cell proliferation.

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens by disrupting cellular processes.

- Cellular Toxicity : Investigations into its cytotoxic effects reveal that it can induce apoptosis in certain cancer cell lines, indicating potential as an anticancer agent.

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the biological activity of this compound:

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study 1 : A study on its effects on breast cancer cells demonstrated that treatment with the compound led to a significant reduction in cell viability and increased markers of apoptosis.

- Case Study 2 : Research focused on its antibacterial properties found that it effectively inhibited the growth of Staphylococcus aureus, suggesting potential for development as an antibiotic.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 2,2,2-Trifluoro-1-(4-methoxy-3-nitrophenyl)ethan-1-one?

Answer:

The synthesis typically involves Friedel-Crafts acylation or condensation reactions . For example:

- Friedel-Crafts acylation : Reacting 4-methoxy-3-nitrobenzene derivatives with trifluoroacetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Substituent positioning (methoxy and nitro groups) may influence regioselectivity due to their electronic effects .

- Chalcone-like condensation : Using a trifluoroacetophenone precursor with a nitro-substituted benzaldehyde under acidic or basic conditions, though steric and electronic effects from substituents may require optimization of solvent and temperature .

Critical parameters : Catalyst activity, reaction time, and purification methods (e.g., column chromatography) are crucial for yield optimization.

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

Key techniques include:

- ¹H/¹³C/¹⁹F NMR : For structural elucidation. The trifluoromethyl group shows a distinct ¹⁹F NMR signal near δ = -71 ppm (cf. δ = -71.15 in a related compound) . Aromatic protons resonate in the δ = 7.39–8.50 ppm range, split by substituent effects .

- IR Spectroscopy : Confirms carbonyl (C=O) stretching (~1700 cm⁻¹) and nitro (NO₂) asymmetric stretching (~1520 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M+H]+ for C₁₀H₇F₃NO₄: 286.0491) .

Advanced: How do the electron-withdrawing nitro and methoxy groups influence the compound’s reactivity?

Answer:

- Nitro group : Strongly electron-withdrawing, deactivating the aromatic ring and directing electrophilic attacks to specific positions. This may slow acylation reactions but enhance stability toward nucleophilic substitution .

- Methoxy group : Electron-donating via resonance, opposing the nitro group’s effect. This creates a regioselective environment, potentially favoring para-substitution in further reactions .

Methodological consideration : Computational modeling (e.g., DFT) can predict electronic effects and reaction pathways, aiding in experimental design .

Advanced: How can discrepancies in NMR data be resolved during characterization?

Answer:

- Spectral comparison : Cross-reference with literature data for analogous compounds (e.g., δ = 2.45 ppm for methyl groups in trifluoroacetophenone derivatives) .

- Decoupling experiments : Use 2D NMR (COSY, HSQC) to resolve overlapping signals caused by aromatic proton coupling .

- Crystallography : Single-crystal X-ray diffraction (using SHELX ) provides definitive structural confirmation if crystalline samples are obtainable.

Basic: What safety precautions are essential when handling this compound?

Answer:

- Hazards : Potential irritant (skin/eyes) based on structurally similar compounds with warnings for H315 (skin irritation) and H319 (eye irritation) .

- Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Store in a dry, sealed container at room temperature .

Advanced: How can computational methods predict the electronic properties or crystal packing of this compound?

Answer:

- Density Functional Theory (DFT) : Calculates electrostatic potentials, HOMO-LUMO gaps, and charge distribution to predict reactivity and stability .

- Crystallography software (SHELX) : Models crystal packing using unit cell parameters and space group symmetry derived from X-ray data . For non-crystalline samples, molecular dynamics simulations estimate packing efficiency.

Advanced: What strategies mitigate competing side reactions during synthesis?

Answer:

- Temperature control : Lower temperatures reduce undesired electrophilic substitutions (e.g., nitration competing with acylation) .

- Protecting groups : Temporarily block the methoxy or nitro group to direct reactivity. For example, methyl ether protection of the hydroxyl group before nitration .

- Catalyst screening : Test alternative Lewis acids (e.g., FeCl₃ vs. AlCl₃) to improve selectivity .

Basic: What are the solubility properties of this compound, and how do they affect reaction design?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.